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molecular formula C9H14O4 B8581426 Butanoic acid, 3-(acetyloxy)-2-methylene-, ethyl ester CAS No. 84184-60-1

Butanoic acid, 3-(acetyloxy)-2-methylene-, ethyl ester

Cat. No. B8581426
M. Wt: 186.20 g/mol
InChI Key: JJCFEXBXBBTTAG-UHFFFAOYSA-N
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Patent
US05241064

Procedure details

To a solution of ethyl 2-(1-hydroxyethyl)acrylate (40 g) and pyridine (26.9 ml) in dichloromethane (277 ml) was added dropwise acetyl chloride (23.7 ml) at 0° C. The reaction mixture was stirred for 1 hour and quenched with water (200 ml). The aqueous layer was separated and extracted twice with dichloromethane. The combined organic layers were washed with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate water and an aqueous sodium chloride in turn, and then, dried over magnesium sulfate. After the resultant solution was evaporated, the residue was distilled in vacuo to give ethyl 2-(1-acetoxyethyl)acrylate (41.44 g) as a colorless oil.
Name
ethyl 2-(1-hydroxyethyl)acrylate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
277 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4](=[CH2:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:3].N1C=CC=CC=1.[C:17](Cl)(=[O:19])[CH3:18]>ClCCl>[C:17]([O:1][CH:2]([C:4](=[CH2:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:3])(=[O:19])[CH3:18]

Inputs

Step One
Name
ethyl 2-(1-hydroxyethyl)acrylate
Quantity
40 g
Type
reactant
Smiles
OC(C)C(C(=O)OCC)=C
Name
Quantity
26.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
23.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
277 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (200 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride in turn, and then, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the resultant solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC(C)C(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 41.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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